molecular formula C8H17N3O4 B13390307 L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide

Cat. No.: B13390307
M. Wt: 219.24 g/mol
InChI Key: PYHUTLWLJXXWIG-YFKPBYRVSA-N
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Description

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide (CAS 2766-42-9) is a serine derivative modified with a tert-butoxycarbonyl (BOC) protecting group on the amino group and a hydrazide (-CONHNH₂) functional group on the carboxyl terminus. Its molecular formula is C₈H₁₇N₃O₄, with a molecular weight of 219.24 g/mol . The BOC group, a common protecting agent in peptide synthesis, enhances stability during chemical reactions by preventing unwanted side reactions at the amino group . The hydrazide moiety facilitates applications in heterocycle synthesis, conjugation chemistry, and pharmaceutical intermediates .

Properties

Molecular Formula

C8H17N3O4

Molecular Weight

219.24 g/mol

IUPAC Name

tert-butyl N-amino-N-[(2S)-2-amino-3-hydroxypropanoyl]carbamate

InChI

InChI=1S/C8H17N3O4/c1-8(2,3)15-7(14)11(10)6(13)5(9)4-12/h5,12H,4,9-10H2,1-3H3/t5-/m0/s1

InChI Key

PYHUTLWLJXXWIG-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C(=O)[C@H](CO)N)N

Canonical SMILES

CC(C)(C)OC(=O)N(C(=O)C(CO)N)N

Origin of Product

United States

Preparation Methods

Protection of L-Serine Amino Group

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as sodium bicarbonate or triethylamine
  • Conditions: Typically carried out in aqueous or mixed organic solvents (e.g., dioxane/water) at 0–25 °C
  • Outcome: Formation of N-Boc-L-serine with high selectivity and yield

This step ensures the amino group is masked, allowing selective manipulation of the carboxyl group without racemization or side reactions.

Activation of the Carboxyl Group

  • Methods:

    • Conversion of N-Boc-L-serine to its ester derivative (e.g., methyl or ethyl ester) via reaction with alcohols under acidic catalysis or using coupling reagents.
    • Alternatively, formation of acid chlorides or succinimidyl esters for higher reactivity.
  • Example: Preparation of N-Boc-L-serine 2,5-dioxo-1-pyrrolidinyl ester (succinimidyl ester) as an activated intermediate for hydrazide formation.

Hydrazide Formation

  • Reagents: Hydrazine hydrate (typically 80% aqueous solution)
  • Procedure:

    • The activated ester or acid chloride intermediate is reacted with hydrazine hydrate in anhydrous ethanol or other suitable solvents.
    • The reaction mixture is refluxed for several hours (e.g., 10 hours) to ensure complete conversion.
    • After reaction completion, the mixture is concentrated, cooled, and the product precipitated by addition to ice-cold water.
    • The solid hydrazide is filtered, washed, and recrystallized for purification.
  • Typical Yield: Approximately 60–80% depending on conditions and purification.

Enzymatic Preparation of L-Serine Hydrazide (Indirect Route)

While the direct chemical synthesis of this compound is the primary method, enzymatic processes for L-serine production are noteworthy as they provide L-serine starting material of high optical purity, which can then be converted chemically.

  • Microbial Enzymatic Synthesis:
    • Utilizes threonine-aldolase enzymes derived from microorganisms such as Candida humicola, Arthrobacter simplex, and others.
    • The enzyme catalyzes the condensation of glycine and formaldehyde to produce L-serine without requiring tetrahydrofolate cofactors.
    • Culture conditions involve aerobic fermentation at 25–37 °C, pH 7–11, with nutrient media containing carbon and nitrogen sources optimized for enzyme production.
    • The enzyme is used in crude or purified form to catalyze the reaction in aqueous buffer at pH ~8.5 and temperatures of 20–50 °C.
    • Addition of SH-reagents (e.g., mercaptoethanol) enhances enzymatic activity and yield.
    • The reaction product is isolated and purified by ion exchange chromatography or other conventional methods.

This enzymatic method is important for producing optically pure L-serine, which can then be chemically transformed into the Boc-protected hydrazide derivative.

Reaction Conditions and Optimization

Step Conditions Notes
Amino group protection Boc2O, base, 0–25 °C, aqueous/organic solvent High selectivity, prevents side reactions
Carboxyl activation Esterification or acid chloride formation Requires dry, inert atmosphere for acid chlorides
Hydrazide formation Hydrazine hydrate, reflux in ethanol, 8–10 h Yields ~60–80%, product purified by recrystallization
Enzymatic L-serine synthesis 25–37 °C, pH 7–11, aerobic, SH-reagent added Produces optically pure L-serine for further use

In-Depth Research Findings

  • The enzymatic process for L-serine production via threonine-aldolase from microorganisms is patented and well-documented, showing high specificity and yield without the need for expensive cofactors like tetrahydrofolate.
  • Chemical synthesis routes for hydrazide derivatives of Boc-protected amino acids are standard in peptide chemistry, with hydrazine hydrate being the reagent of choice for hydrazide formation.
  • The Boc protection strategy is favored due to its stability under a variety of reaction conditions and ease of removal under acidic conditions when needed.
  • The hydrazide functionality is critical for native chemical ligation and other peptide synthesis techniques, making this compound a valuable intermediate.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield/Outcome Reference
Amino group Boc protection Di-tert-butyl dicarbonate, base, 0–25 °C N-Boc-L-serine, high yield
Carboxyl group activation Esterification or acid chloride formation Activated ester intermediate
Hydrazide formation Hydrazine hydrate, reflux in ethanol L-Serine N-Boc hydrazide, 60–80%
Enzymatic L-serine synthesis Threonine-aldolase from microbes, pH 7–11, 25–37 °C Optically pure L-serine, high yield

Chemical Reactions Analysis

Types of Reactions

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the BOC-Protected Hydrazide Series

The compound’s closest analogs include other amino acid derivatives bearing the BOC group and hydrazide functionality. Key examples are summarized below:

Table 1: Comparison of BOC-Protected Amino Acid Hydrazides
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Potential Applications
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide C₈H₁₇N₃O₄ 219.24 Hydrazide, BOC, hydroxyl Hydroxyl group on serine side chain Peptide synthesis intermediates, drug conjugation
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI) C₉H₁₉N₃O₃ 217.27 Hydrazide, BOC, methyl Methyl substitution on alanine backbone Antimicrobial agents, hydrophobic drug candidates
L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide C₁₆H₂₂N₄O₃ 318.37 Hydrazide, BOC, indole Aromatic indole side chain Bioactive compound synthesis (e.g., antitumor agents)
L-Serine, N-[3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-, hydrazide C₁₃H₁₅N₃O₅ 293.27 Hydrazide, benzodioxol, propenyl Benzodioxol-propenyl substituent Targeted drug delivery, enzyme inhibitors

Key Differences in Properties and Reactivity

  • Side Chain Functionality :
    • The hydroxyl group in the serine derivative (vs. methyl in alanine or indole in tryptophan) increases hydrophilicity, enhancing solubility in polar solvents .
    • Aromatic groups (e.g., indole in tryptophan) enable π-π stacking interactions, improving binding affinity in biological systems .
  • Protecting Group Stability :
    • The BOC group is stable under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid) . This contrasts with Fmoc-protected analogs, which are cleaved under mild basic conditions.
  • Synthetic Utility :
    • Hydrazides are versatile intermediates for forming acyl hydrazones, triazoles, and heterocycles. For example, the serine hydrazide can react with carbonyl compounds to generate hydrazones for antimicrobial applications .

Biological Activity

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide (CAS Number: 2766-42-9) is a derivative of the amino acid L-serine, modified with a hydrazide functional group. This compound has garnered interest in various biological and pharmacological contexts due to its potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, neuroprotective effects, and implications in disease models.

  • Molecular Formula : C8H17N3O4
  • Molecular Weight : 219.24 g/mol
  • Purity : ≥ 98% .

Biological Activity Overview

L-Serine and its derivatives have been studied for their roles in various biological processes. The hydrazide modification may enhance the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of hydrazide compounds, including those derived from L-serine. For instance:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are critical in neurodegenerative diseases such as Alzheimer's. Compounds similar to L-serine hydrazide have shown significant inhibitory activity against AChE and BChE, with IC50 values ranging from 18.42 to 61.37 nM . This suggests that L-serine hydrazide may possess similar properties.
CompoundTarget EnzymeIC50 (nM)
L-Serine HydrazideAChETBD
L-Serine HydrazideBChETBD
Reference Drug (Acetazolamide)hCA I & II7.12 - 45.12

Neuroprotective Effects

L-serine has been implicated in neuroprotection due to its role in synthesizing neurotransmitters and supporting neuronal health. The hydrazide form may enhance these effects through improved stability and bioavailability:

  • Mechanism of Action : The presence of the hydrazone moiety can facilitate stronger interactions with key residues in enzymes, potentially leading to multimodal inhibition and enhanced neuroprotective effects .

Case Studies

  • Alzheimer's Disease Models : In vitro studies have indicated that compounds similar to L-serine hydrazide can mitigate neuroinflammation and oxidative stress in neuronal cells exposed to amyloid-beta toxicity . This highlights the potential for L-serine derivatives in treating neurodegenerative conditions.
  • Diabetes and Metabolic Disorders : Recent investigations into hydrazone compounds suggest they may exhibit anti-inflammatory properties beneficial for metabolic disorders linked with insulin resistance . This could position L-serine hydrazide as a candidate for further research in metabolic syndrome therapies.

Q & A

Q. Basic

  • FTIR : Identifies functional groups (e.g., C=O stretch of Boc at ~1680 cm⁻¹, N-H bend of hydrazide at ~1550 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms Boc group integrity (e.g., tert-butyl protons at δ 1.4 ppm) and hydrazide proton coupling patterns .
  • XRD : Resolves crystal packing and stereochemistry; triclinic or monoclinic systems are typical for Boc-protected hydrazides (e.g., α/β angles <90°) .

What safety precautions are essential when handling this hydrazide derivative?

Q. Basic

  • Toxicity Mitigation : Hydrazide moieties are linked to neurotoxicity and carcinogenicity. Use fume hoods, PPE (gloves, lab coats), and avoid inhalation .
  • Waste Disposal : Segregate hydrazide-containing waste and neutralize with oxidizing agents (e.g., hypochlorite) before disposal .

How is this compound utilized in peptide-based drug discovery?

Q. Advanced

  • Conjugation : The hydrazide group enables site-specific coupling with aldehydes/ketones in antibody-drug conjugates (ADCs). Optimize pH (4.5–6.0) to enhance hydrazone bond stability .
  • Protection Strategy : The Boc group prevents undesired side reactions during solid-phase peptide synthesis (SPPS). Deprotect with TFA post-coupling .

What mechanistic insights exist for its reactivity in nucleophilic acyl substitution?

Q. Advanced

  • Steric Effects : The bulky Boc group reduces nucleophilicity at the serine α-amino group, directing reactivity to the hydrazide terminus. Kinetic studies show 2× slower acylation vs. unprotected analogs .
  • Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance hydrazide activation by stabilizing transition states via hydrogen bonding .

How does pH influence the stability of L-serine hydrazide derivatives?

Q. Advanced

  • Acidic Conditions (pH <3) : Rapid Boc deprotection occurs, forming free hydrazide, which may degrade via hydrolysis.
  • Neutral/Alkaline Conditions (pH 7–9) : Hydrazide remains stable but undergoes oxidation to diazenes under prolonged air exposure. Use argon blankets for storage .

What computational methods support the design of derivatives with enhanced bioactivity?

Q. Advanced

  • DFT Calculations : Predict charge distribution and nucleophilic sites (e.g., Mulliken charges on hydrazide N atoms).
  • Molecular Docking : Screen against target proteins (e.g., tumor-associated enzymes) to optimize binding affinity. Adjust Boc group orientation to reduce steric clashes .

How do crystallographic data inform structural modifications for improved solubility?

Q. Advanced

  • Packing Analysis : XRD reveals intermolecular H-bonds between hydrazide N-H and carbonyl groups, contributing to low aqueous solubility. Introduce polar substituents (e.g., -OH, -SO₃H) to disrupt packing .
  • Polymorph Screening : Test crystallization solvents (e.g., ethanol/water mixtures) to isolate metastable forms with higher solubility .

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